molecular formula C19H14ClN3O4 B1682416 ZD-9379 CAS No. 170142-20-8

ZD-9379

Cat. No.: B1682416
CAS No.: 170142-20-8
M. Wt: 383.8 g/mol
InChI Key: PSTDMIAVUUYOOQ-UHFFFAOYSA-N
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Description

ZD 9379 is a potent, orally active, and brain-penetrant antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has shown significant neuroprotective effects, making it a valuable tool in neurological research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZD 9379 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired biological activity. The detailed synthetic route is proprietary, but it typically involves the use of advanced organic synthesis techniques, including selective functional group transformations and purification steps to ensure high purity .

Industrial Production Methods

Industrial production of ZD 9379 would likely involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors to optimize yield and purity. The process would include stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

ZD 9379 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being made. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

ZD 9379 has a wide range of applications in scientific research:

Mechanism of Action

ZD 9379 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting its activity. This inhibition prevents excessive calcium influx into neurons, which is a key factor in excitotoxicity and neuronal damage. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ZD 9379

ZD 9379 is unique due to its high potency, oral bioavailability, and ability to penetrate the blood-brain barrier. These properties make it particularly valuable for research and potential therapeutic applications in neuroprotection .

Properties

IUPAC Name

7-chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c1-9-7-11(27-2)4-6-14(9)23-19(26)15-16(18(25)22-23)21-13-8-10(20)3-5-12(13)17(15)24/h3-8H,1-2H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTDMIAVUUYOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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